molecular formula C10H8BrNO2 B1447607 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one CAS No. 1207448-49-4

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one

Cat. No. B1447607
CAS RN: 1207448-49-4
M. Wt: 254.08 g/mol
InChI Key: BFGFDMAGOBHBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1207448-49-4 . It has a molecular weight of 254.08 and its IUPAC name is 4-bromo-5-methoxyisoquinolin-1-ol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is 1S/C10H8BrNO2/c1-14-8-4-2-3-6-9 (8)7 (11)5-12-10 (6)13/h2-5H,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” has a molecular weight of 254.08 . It is a powder and is typically stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as an intermediate in the synthesis of complex molecules. It could be used in the development of new pharmacologically active agents, such as receptor ligands or enzyme inhibitors. The bromo and methoxy groups present in the compound make it a versatile precursor for further chemical modifications .

Material Science

Within material science, 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one may serve as a building block for creating novel polymers or small molecule-based materials. Its structural rigidity and functional groups are valuable for designing materials with specific optical or electronic properties .

Chemical Synthesis

This compound finds its use in organic synthesis, particularly in the construction of isoquinoline scaffolds. It can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, to yield complex organic structures that are significant in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures through techniques like HPLC or LC-MS .

Biochemistry

Biochemically, this compound could be utilized in the study of enzyme-substrate interactions. Its unique structure allows it to act as a potential inhibitor or activator for certain biochemical pathways, aiding in the understanding of biological processes at the molecular level .

Medicinal Chemistry

In medicinal chemistry, it’s a candidate for drug design and discovery. Its molecular framework is conducive to binding with biological targets, which is essential in the creation of new therapeutic agents. Researchers may modify its structure to enhance its interaction with specific proteins or DNA sequences .

Organic Chemistry

For organic chemistry applications, 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one is a valuable reagent for the synthesis of heterocyclic compounds. Its reactivity with nucleophiles and electrophiles makes it a useful compound for teaching laboratory courses and conducting research in organic reaction mechanisms .

Industrial Applications

Industrially, this compound could be investigated for its use in the synthesis of dyes, pigments, or other industrial chemicals. Its bromine atom is particularly useful for introducing other functional groups through substitution reactions, which can alter the physical properties of the resulting compounds .

Safety and Hazards

The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-bromo-5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGFDMAGOBHBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.